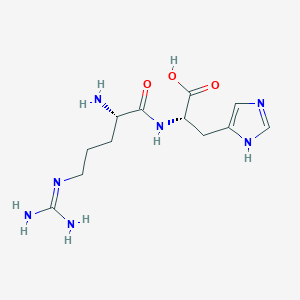
Arginyl-Histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginyl-Histidine is a dipeptide composed of the amino acids arginine and histidine. It is known for its antimicrobial properties and is found in certain fungi, such as the ergot fungus Verticillium kibiense
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arginyl-Histidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Arginyl-Histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can target the guanidine group of arginine.
Substitution: The amino groups in both arginine and histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Aplicaciones Científicas De Investigación
Arginyl-Histidine has several scientific research applications:
Antimicrobial Activity: It exhibits antimicrobial properties against a broad range of microorganisms, making it a potential candidate for developing new antimicrobial agents.
Biotechnology: The compound’s ability to bind metals like zinc and copper has been utilized in various biotechnological applications.
Mecanismo De Acción
The antimicrobial activity of Arginyl-Histidine is primarily attributed to its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death . Additionally, the histidine residues can chelate metal ions, which enhances the compound’s stability and activity under various conditions .
Comparación Con Compuestos Similares
Similar Compounds
Poly-L-Arginine: Another cationic peptide with antimicrobial properties.
Poly-L-Histidine: Known for its metal-binding capabilities and pH-responsive behavior.
Uniqueness
Arginyl-Histidine is unique due to its combination of arginine and histidine residues, which confer both antimicrobial activity and metal-binding properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
155114-05-9 |
|---|---|
Fórmula molecular |
C12H21N7O3 |
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 |
Clave InChI |
BNODVYXZAAXSHW-IUCAKERBSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

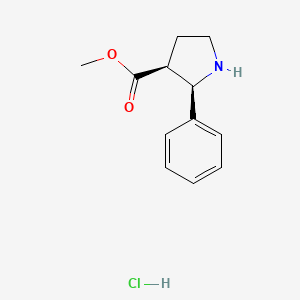
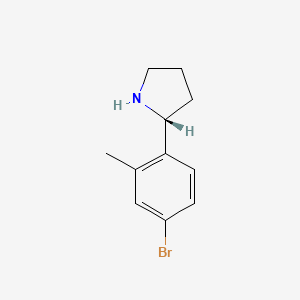
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
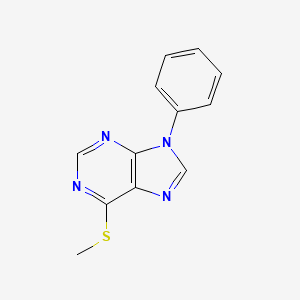
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)

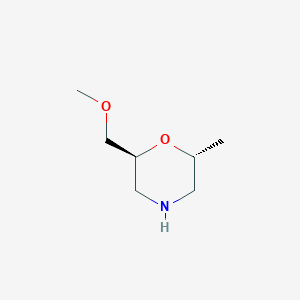
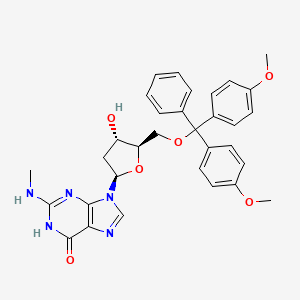
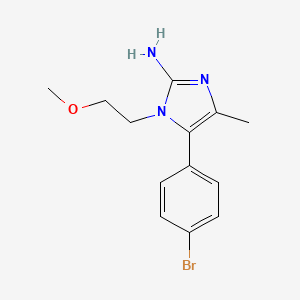

![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
